molecular formula C22H21N3O2 B2917782 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 866346-34-1

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No. B2917782
M. Wt: 359.429
InChI Key: CYJZXMHOXJBFQQ-UHFFFAOYSA-N
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Description

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
BenchChem offers high-quality 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Research has highlighted the antitumor potential of related compounds, such as imidazotetrazines, which exhibit broad-spectrum antitumor activity. For example, Stevens et al. (1984) discussed the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, noting its curative activity against L-1210 and P388 leukemia, suggesting a pathway for the development of novel antitumor agents (Stevens et al., 1984).

Synthesis and Structural Insights

The synthesis and structural characterization of compounds with similar frameworks have been a focus of research, aiming to understand their chemical properties and potential applications. For instance, Liang and Jian (2014) reported on the synthesis, molecular structure, and antibacterial activities of N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide, revealing its significance in heterocyclic chemistry due to its antitumor, antivirus, and other biological activities (Liang & Jian, 2014).

Materials Science Applications

In the realm of materials science, compounds with azo-pendant polyamides have shown potential in photoaligning chromonic lyotropic liquid crystals. Matsunaga et al. (2003) synthesized a series of polyamides with photoisomerizable phenyl azo units, demonstrating their ability to undergo reversible trans–cis photoisomerization, which could have implications for advanced materials and display technologies (Matsunaga et al., 2003).

Antibacterial and Antimicrobial Studies

The chemical framework of 4-imino-N-phenyl-3-oxa-13-azatetracyclo compounds also lends itself to exploration in the development of new antibacterial and antimicrobial agents. Research into similar structures has shown promise in this area, with studies reporting on the synthesis and antibacterial efficacy of various derivatives, highlighting the potential for these compounds to contribute to new treatments for infections (Patel et al., 2010).

properties

IUPAC Name

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c23-21-18(22(26)24-16-7-2-1-3-8-16)13-15-12-14-6-4-10-25-11-5-9-17(19(14)25)20(15)27-21/h1-3,7-8,12-13,23H,4-6,9-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJZXMHOXJBFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=CC=C5)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

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